Glycyrrhizic acid ammonium salt

Vue d'ensemble

Description

Glycyrrhizic acid ammonium salt is a compound derived from glycyrrhizic acid, which is found in the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its intense sweetness, approximately 50 to 100 times sweeter than sucrose. It is widely used as a flavoring and sweetening agent in various food products, as well as in pharmaceuticals for its anti-inflammatory and antiviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycyrrhizic acid ammonium salt is typically synthesized from glycyrrhizic acid. The process involves the neutralization of glycyrrhizic acid with ammonium hydroxide. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH to neutral.

Industrial Production Methods:

Extraction from Licorice Root: The primary method involves extracting glycyrrhizic acid from licorice root using water or ethanol. The extract is then purified and neutralized with ammonium hydroxide to form this compound.

Purification: The crude product is purified through recrystallization, often using

Activité Biologique

Glycyrrhizic acid ammonium salt, also known as ammonium glycyrrhizinate (AG), is a bioactive compound derived from the root of the licorice plant (Glycyrrhiza glabra). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. This article will explore the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound is a saponin that exhibits amphiphilic characteristics, enabling it to form complexes with various lipophilic drugs. This property enhances the bioavailability and efficacy of co-administered medications . The compound acts primarily through the inhibition of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2, contributing to its anti-inflammatory effects .

1. Anti-inflammatory Effects

AG has been shown to significantly reduce inflammation in various models. For instance, in a study involving mice, AG upregulated interleukin-10 (IL-10) levels while downregulating TNF-α levels in lung tissue . Additionally, it inhibited the synthesis of prostaglandin E2 in activated macrophages at concentrations as low as 0.1 mg/ml .

2. Antiviral Properties

Research indicates that AG possesses antiviral activity against several viruses. It inhibits the growth and cytopathology of both DNA and RNA viruses. In vitro studies demonstrated that AG could prevent cell destruction caused by strains of the Japanese encephalitis virus at concentrations of 500 μg/ml . Furthermore, AG has shown effectiveness against H2O2-induced damage in gastric cancer cells by protecting the actin cytoskeleton integrity .

3. Antitumor Activity

AG has demonstrated potential in inhibiting tumor growth through various mechanisms. In a study on immune-mediated liver injury, AG alleviated liver damage induced by Concanavalin A, suggesting its role in protecting liver function during inflammatory responses . Another study highlighted its capacity to inhibit cancer cell proliferation in colon carcinoma cell lines at concentrations below 50 μg/ml .

Table 1: Summary of Biological Activities of this compound

Enrichment Techniques

Recent studies have focused on enhancing the extraction efficiency of this compound from licorice roots using techniques such as isoelectric focused adsorptive bubble separation. The use of β-lactoglobulin as a foaming agent resulted in an enrichment ratio up to 368 times higher than initial concentrations, highlighting the potential for industrial applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial and Antiviral Properties

Glycyrrhizic acid ammonium salt exhibits significant antimicrobial and antiviral activities. Studies have shown that it can effectively inhibit various pathogens, including bacteria and viruses. For instance, a study reported that extracts of Glycyrrhiza glabra demonstrated potent anti-candidal activity, particularly in the saliva of HIV-infected patients, significantly reducing total Candida counts (P < 0.05) .

Anti-inflammatory Effects

The compound is recognized for its anti-inflammatory properties, making it beneficial in treating conditions characterized by inflammation. Research indicates that glycyrrhizic acid can modulate inflammatory responses, which is particularly useful in dermatological applications .

Case Study: Hypertrichosis Treatment

A notable application is in the treatment of hypertrichosis (excessive hair growth). A patent describes the use of ammonium salts of glycyrrhizic acid for hair removal, demonstrating a reduction in hair growth by up to 46% with topical formulations . This method is advantageous for sensitive areas such as the face and bikini line due to its pain-free application.

Cosmetic Applications

Skin Care Products

this compound is frequently included in cosmetic formulations due to its skin-soothing properties. Its ability to reduce irritation and provide a calming effect on the skin makes it a popular ingredient in creams and lotions designed for sensitive skin .

Anti-aging Formulations

The antioxidant properties of glycyrrhizic acid contribute to its use in anti-aging products. By combating oxidative stress, it helps maintain skin elasticity and reduce the appearance of fine lines .

Food Industry Applications

Flavoring and Sweetening Agent

In the food industry, this compound is utilized as a natural sweetener and flavor enhancer. Its sweetening potency is significantly higher than sucrose, making it an attractive alternative for low-calorie food products .

Data Table: Summary of Applications

Propriétés

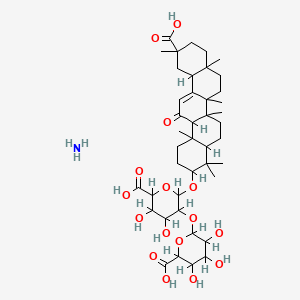

IUPAC Name |

azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRKKHJEINIICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0 | |

| Record name | Glycyrrhizinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyrrhizinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.